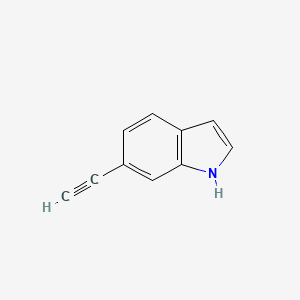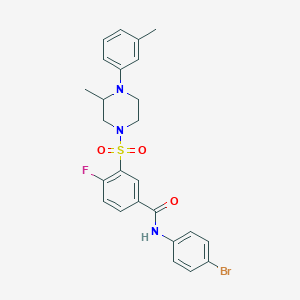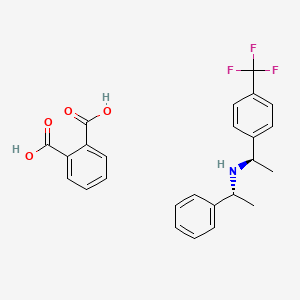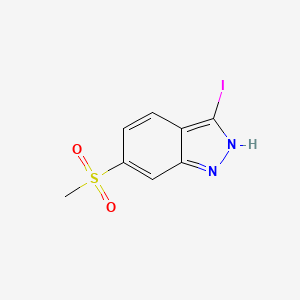![molecular formula C8H12N4O2 B2373433 3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one CAS No. 1250231-63-0](/img/structure/B2373433.png)
3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one” is a heterocyclic compound . Pyrazoles, which are a type of heterocyclic compound, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are known for their confirmed biological as well as pharmacological activities .
Molecular Structure Analysis
Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “this compound” is not provided in the available resources.Scientific Research Applications
Antimicrobial and Anticancer Agents
- Antimicrobial and Anticancer Activity : Research has demonstrated that pyrazole derivatives, closely related to the compound , show promising antimicrobial and anticancer activities. Some of these compounds have exhibited higher anticancer activity than the reference drug doxorubicin and have good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Heterocyclic Chemistry
- Synthesis of Heterocyclic Compounds : The compound is integral in synthesizing various heterocyclic structures. For instance, the synthesis of pyrazolo[4,3-d]-pyrimidine derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents involve similar compounds (Rahmouni et al., 2016).
- Functionalized Pyrazoles : It plays a role in the preparation of functionalized pyrazoles, contributing to organic synthesis research and potential medicinal applications (Papernaya et al., 2015).
Antitubercular Studies
- Antitubercular Activity : Compounds synthesized using similar structures have been evaluated for antitubercular activity, showing promise in the treatment of tuberculosis. In silico and in vitro studies have identified active agents against mycobacterium tuberculosis (Vavaiya et al., 2022).
Biological Evaluation
- Enzymatic Activity : Some derivatives have shown significant effects in increasing the reactivity of enzymes like cellobiase, indicating potential for biochemical applications (Abd & Awas, 2008).
Synthesis of Novel Heterocycles
- Creation of New Heterocycles : The compound is used in synthesizing new heterocyclic compounds, which have potential applications in developing new pharmaceuticals and understanding complex chemical processes (Fedotov et al., 2022).
Oxazolidin-2-one Derivatives
- Construction of Oxazolidin-2-one Ring : The oxazolidin-2-one ring, a part of the compound's structure, is significant in synthetic organic chemistry. It's used in asymmetric synthesis and as protective groups for aminoalcohol systems, demonstrating the compound's versatility in organic synthesis (Zappia et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been found to interact with a variety of biological targets .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Related compounds have been shown to exert a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
3-[2-(4-aminopyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-7-5-10-12(6-7)2-1-11-3-4-14-8(11)13/h5-6H,1-4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYASWPJJLLEXFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCN2C=C(C=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2373351.png)

![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2373354.png)

![3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2373360.png)


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2373365.png)
![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2373366.png)


![2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide](/img/structure/B2373371.png)

![{5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2373373.png)
